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Compound of Interest

Compound Name: Trap-101 hydrochloride

Cat. No.: B572805

Introduction: Trap-101 hydrochloride is a potent and selective antagonist of the
nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor superfamily.[1][2]
Unlike classical opioid receptors, the NOP receptor and its endogenous ligand,
nociceptin/orphanin FQ (N/OFQ), modulate a distinct range of physiological processes,
including pain, mood, and motor control. Trap-101 hydrochloride, as a competitive antagonist,
serves as a critical tool for elucidating the physiological and pathological roles of the N/OFQ-
NOP system.[2] Notably, it has demonstrated efficacy in attenuating motor deficits in a rat
model of Parkinson's disease, highlighting its therapeutic potential for neurological disorders.[2]
This guide provides an in-depth overview of the technical specifications, experimental
protocols, and relevant biological pathways associated with Trap-101 hydrochloride.

Physicochemical and Pharmacological Properties

Trap-101 hydrochloride is a synthetic molecule, also known by its chemical name 1-[1-
(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-
2Hbenzimidazol-2-one hydrochloride.[3] Its key properties are summarized in the tables below

for easy reference.
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Identifier

Value

CAS Number

1216621-00-9[1][3][4][5][6]

Molecular Formula

C24H36CIN3O2[1][6]

Molecular Weight 434.02 g/mol [6]
Synonyms Trap 101 HCI[6]
Specification Value
Purity >98% (HPLC)[3][5]
N <21.7 mg/mL in DMSO[4][6] 210 mg/mL in
Solubility
H20[5]
Powder: -20°C for 3 years In solvent: -80°C for
Storage

1 year[6]

Receptor Binding Affinity

Trap-101 hydrochloride exhibits high selectivity for the NOP receptor over classical opioid

receptors. This selectivity has been quantified using GTPy3>S binding assays with membranes

from Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor (hNOP).

Receptor pKi
NOP 8.65[2]
u-opioid 6.60[2]
K-opioid 6.14[2]
3-opioid <5[2]

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o

proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to
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the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally,
NOP receptor activation can modulate various downstream effectors, including protein kinases
and ion channels, influencing a wide array of cellular functions. As an antagonist, Trap-101
hydrochloride blocks these agonist-induced signaling events.

Trap-101 HCI Antagonist Gilo Protein Adenylyl Cyclase

Phospholipase C

MAPK Cascade

(ERK, INK, p38)

Click to download full resolution via product page

Caption: NOP receptor signaling cascade and the antagonistic action of Trap-101 HCI.

Experimental Protocols
[*>*S]GTPyS Binding Assay for NOP Receptor
Antagonism

This protocol details the methodology to determine the functional antagonism of Trap-101
hydrochloride at the NOP receptor. The assay measures the agonist-induced binding of the
non-hydrolyzable GTP analog, [3>°S]GTPyYS, to G proteins upon receptor activation.

1. Materials and Reagents:

e Membrane preparations from cells stably expressing the human NOP receptor (e.g., CHO-
hNOP cells).

e [¥S]GTPyS (specific activity ~1250 Ci/mmol).
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Guanosine diphosphate (GDP).

NOP receptor agonist (e.g., N/OFQ).

Trap-101 hydrochloride.

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgClz, pH 7.4.

Scintillation cocktail.

Glass fiber filters.

. Procedure:

Prepare serial dilutions of Trap-101 hydrochloride in Assay Buffer.

In a 96-well plate, add the diluted Trap-101 hydrochloride or vehicle (for control wells).

Add a fixed concentration of the NOP receptor agonist (typically its ECso concentration) to all
wells except for the basal binding control.

Add the CHO-hNOP membrane preparation (typically 5-20 pg of protein per well).

Add GDP to a final concentration of 10 uM.

Initiate the binding reaction by adding [3*S]GTPyS to a final concentration of 50-100 pM.

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer.

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation
counter.

. Data Analysis:
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Determine the specific binding by subtracting non-specific binding (measured in the
presence of a high concentration of unlabeled GTPyS) from the total binding.

Plot the percentage of agonist-stimulated [3*S]JGTPyS binding against the logarithm of the
Trap-101 hydrochloride concentration.

Calculate the ICso value from the resulting inhibition curve.

Determine the pA:z or Ki value using the Cheng-Prusoff equation to quantify the antagonist
potency.
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Prepare Reagents:

- Serial dilutions of Trap-101 HCI
- NOP Agonist Solution
- Membrane Suspension

:

Plate Addition:
1. Trap-101 HCI / Vehicle
2. NOP Agonist
3. Membranes
4. GDP

Initiate Reaction:
Add [*S]GTPyS

Incubate
(60 min, 30°C)

Rapid Filtration
(Glass Fiber Filters)

Wash Filters (3x)

[Scintillation Countinga

Data Analysis:
- Calculate Specific Binding
- Plot Inhibition Curve
- Determine I1Cso/Ki

Click to download full resolution via product page

Caption: Experimental workflow for the [3>*S]GTPyS binding assay.
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In Vivo Assessment in a Rat Model of Parkinson's
Disease

This protocol provides a representative framework for evaluating the efficacy of Trap-101
hydrochloride in an animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-
OHDA)-lesioned rat model.

1. Animal Model Creation:

¢ Induce unilateral lesions of the nigrostriatal dopamine pathway in adult male rats by
stereotaxic injection of 6-OHDA into the medial forebrain bundle.

o Confirm the lesion severity 2-3 weeks post-surgery by assessing rotational behavior induced
by a dopamine agonist (e.g., apomorphine).

2. Drug Administration:
o Dissolve Trap-101 hydrochloride in a suitable vehicle (e.g., saline).

» Administer Trap-101 hydrochloride via intraperitoneal (i.p.) injection at various doses (e.g.,
1, 10, 30 mg/kg).

 Include a vehicle-treated control group and potentially a positive control group treated with a
standard anti-parkinsonian drug (e.g., L-DOPA).

3. Behavioral Assessment:

o Cylinder Test (Akinesia/Bradykinesia): Place the rat in a transparent cylinder and record the
number of times it uses its contralateral (impaired) and ipsilateral forelimbs for wall
exploration. An increase in the use of the contralateral limb indicates therapeutic efficacy.

o Stepping Test (Gait Ability): Hold the rat so that only one forepaw touches a moving surface.
Count the number of adjusting steps taken with that paw over a set distance. Test both
forepaws.

» Rotarod Test (Motor Coordination): Measure the latency to fall from a rotating rod with
accelerating speed. An increased latency suggests improved motor coordination.
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Conduct behavioral tests at a set time point after drug administration (e.g., 90 minutes).
. Data Analysis:

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the
performance of the drug-treated groups with the vehicle-treated control group.

A statistically significant improvement in motor performance in the Trap-101 hydrochloride-
treated groups would indicate a positive therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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